(4-Ethyl-2-fluorophenyl)methanamine hydrochloride
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Overview
Description
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl. It is a hydrochloride salt form of (4-Ethyl-2-fluorophenyl)methanamine, which is characterized by the presence of an ethyl group and a fluorine atom attached to a benzene ring, along with a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-fluorobenzaldehyde and ammonia.
Reduction Reaction: The 4-ethyl-2-fluorobenzaldehyde undergoes a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to form 4-ethyl-2-fluorobenzyl alcohol.
Amination Reaction: The 4-ethyl-2-fluorobenzyl alcohol is then subjected to an amination reaction with ammonia (NH3) in the presence of a catalyst to form (4-Ethyl-2-fluorophenyl)methanamine.
Formation of Hydrochloride Salt: Finally, the (4-Ethyl-2-fluorophenyl)methanamine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethyl-2-fluorobenzaldehyde or 4-ethyl-2-fluorobenzoic acid.
Reduction: Formation of 4-ethyl-2-fluorobenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in medicinal chemistry and drug discovery.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)methanamine: Similar structure but lacks the ethyl group.
(4-Ethylphenyl)methanamine: Similar structure but lacks the fluorine atom.
(4-Ethyl-2-chlorophenyl)methanamine: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity and increased binding affinity to specific molecular targets.
Properties
IUPAC Name |
(4-ethyl-2-fluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h3-5H,2,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPQFWSIZYILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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